molecular formula C15H12N4O2 B7756744 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL

Cat. No.: B7756744
M. Wt: 280.28 g/mol
InChI Key: CWFKGCCKIBCOCK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-2-[(4-Hydroxyphenyl)methylidene]hydrazin-1-yl]quinoxalin-2-ol is a quinoxaline-derived hydrazone compound featuring a 4-hydroxyphenyl substituent. Its structure combines a quinoxaline core (a bicyclic system with two adjacent nitrogen atoms) with a hydrazone linker (-NH-N=CH-) and a terminal phenolic group. This configuration enables diverse biological interactions, including antioxidant and antimicrobial activities, as well as metal coordination capabilities . The (2E) stereochemistry of the hydrazone bond is critical for maintaining planar geometry, which enhances π-conjugation and influences reactivity .

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-11-7-5-10(6-8-11)9-16-19-14-15(21)18-13-4-2-1-3-12(13)17-14/h1-9,20H,(H,17,19)(H,18,21)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFKGCCKIBCOCK-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization with quinoxaline derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction may produce hydrazine-substituted quinoxalines.

Scientific Research Applications

3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings and Implications

  • Antioxidant Activity : The 4-hydroxyphenyl group in the target compound contributes significantly to radical scavenging, outperforming thiophene and methoxy analogs .
  • Antimicrobial Potency: Quinazoline derivatives with electron-withdrawing groups (e.g., Cl in 7e) exhibit superior antifungal activity compared to hydroxylated quinoxalines .
  • Metal Coordination: Hydroxyquinoline-substituted analogs (QZOH) form stable metal complexes, broadening applications in medicinal chemistry .

Biological Activity

The compound 3-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL has emerged as a significant subject of study due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and empirical data from various studies.

Chemical Structure

The IUPAC name of the compound indicates its complex structure, which includes a quinoxaline core, a hydrazone linkage, and a hydroxyl group on a phenyl ring. The molecular formula is C12H13N5O3C_{12}H_{13}N_{5}O_{3} with a molecular weight of approximately 253.27 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with quinoxaline precursors under reflux conditions in solvents such as ethanol or methanol. The reaction conditions are crucial for achieving high yields and purity of the final product.

Anticancer Properties

Research has shown that derivatives of quinoxaline exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have reported that quinoxaline derivatives can inhibit key pathways involved in cancer progression, such as:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : This pathway is crucial for cell proliferation and survival.
  • Targeting Topoisomerase II : Compounds have demonstrated the ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment

A recent study evaluated several quinoxaline derivatives for their cytotoxic effects against HePG-2 and Caco-2 cell lines. The results indicated that some compounds exhibited IC50 values ranging from 0.29 to 0.90 µM, comparable to standard chemotherapeutics like doxorubicin (IC50 ~0.51 µM) .

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial effects. The hydrazone linkage is believed to enhance the interaction with microbial enzymes, potentially leading to inhibition of growth.

Enzymatic Inhibition Studies

Studies have assessed the inhibitory effects of quinoxaline derivatives on enzymes such as COX-2 and LDHA. For instance, certain derivatives showed moderate inhibition efficiencies against COX-2 at concentrations up to 200 µg/mL, indicating potential anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes.
  • Disruption of DNA Replication : Through intercalation and inhibition of topoisomerases.

Data Summary Table

Biological ActivityMechanismIC50 Values (µM)References
AnticancerEGFR inhibition, Topoisomerase II inhibition0.29 - 0.90 (varied by derivative)
AntimicrobialEnzyme inhibition (COX-2)Moderate (specific values vary)

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-yl]quinoxalin-2-ol?

  • The compound is typically synthesized via condensation reactions. For example, quinoxaline derivatives can be prepared by reacting 1-(3-methyl-quinoxalin-2-yl)-ethanone with substituted benzaldehydes in methanol under alkaline conditions (3% NaOH, 24 hours) . Hydrazine hydrate in ethanol is also used to form pyrazoline derivatives, followed by purification via recrystallization .

Q. How is structural characterization performed for this compound?

  • Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm). Elemental analysis (C, H, N) validates purity, with deviations <0.4% indicating successful synthesis .

Q. What biological activities have been preliminarily reported for this compound?

  • Quinoxaline derivatives exhibit antioxidant and anti-inflammatory properties, often evaluated via DPPH radical scavenging assays and COX-2 inhibition studies. Activity correlates with electron-donating substituents (e.g., methoxy groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Key parameters include:

  • Catalyst concentration : Higher NaOH concentrations (3–5%) accelerate condensation but may cause side reactions .
  • Reaction time : 24 hours is standard, but microwave-assisted synthesis could reduce time while maintaining yield .
  • Solvent choice : Methanol or ethanol balances solubility and reactivity; polar aprotic solvents (e.g., DMF) may enhance kinetics .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (using AutoDock Vina) evaluates binding affinities to targets like COX-2 or DNA topoisomerases . SMILES and InChI keys from PubChem enable cheminformatics modeling .

Q. How to resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?

  • Systematically validate assays under controlled conditions (e.g., pH, temperature). Compare results across multiple models (in vitro vs. in vivo) and use statistical tools (e.g., ANOVA) to identify confounding variables . Replicate studies with standardized protocols to ensure reproducibility .

Methodological & Theoretical Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) models link substituent effects (e.g., hydroxyl vs. methoxy groups) to bioactivity. Quantum mechanical calculations (e.g., Hammett constants) predict electronic influences on reactivity .

Q. How to integrate spectroscopic data with computational results for mechanistic insights?

  • Overlay experimental IR/NMR data with DFT-calculated vibrational spectra or chemical shifts (using Gaussian or ORCA). Discrepancies >5% suggest unaccounted solvent effects or tautomeric forms .

Q. What strategies address low solubility in pharmacological assays?

  • Modify hydrophilic groups (e.g., introduce sulfonate or PEG chains). Use co-solvents (DMSO-water mixtures) or nanoformulation (liposomes) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.